![molecular formula C10H24O2Si B563330 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 CAS No. 1189732-27-1](/img/structure/B563330.png)

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

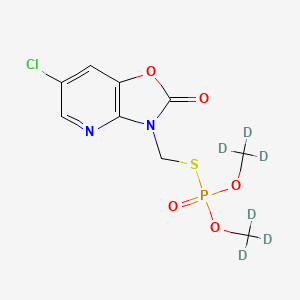

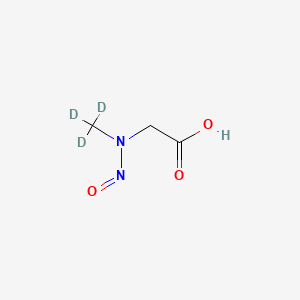

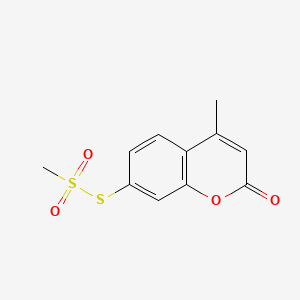

The compound “1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” is also known as 1-[(tert-butyldimethylsilyl)oxy]-2-propanone . It is a type of organosilicon compound that is commonly used in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of “1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” is characterized by the presence of a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a 2-methyl-2-propanol moiety . The linear formula of the compound is (CH3)3CSi(CH3)2OCH2COCH3 .Chemical Reactions Analysis

The tert-butyldimethylsilyl group in the compound is known to be stable under various conditions and can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It can also undergo rapid cleavage to alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Applications De Recherche Scientifique

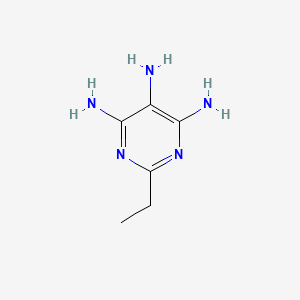

Synthesis of Complex Natural Products

The compound “1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” can be used as a reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. These syntheses often require precise control over the stereochemistry and functional group protection, where such silyl ethers play a crucial role .

Organic Synthesis Intermediates

As an organic synthesis intermediate, this compound may be utilized in various chemical reactions to build more complex molecules. Its role can be pivotal in multi-step synthetic routes where protection and deprotection of functional groups are necessary .

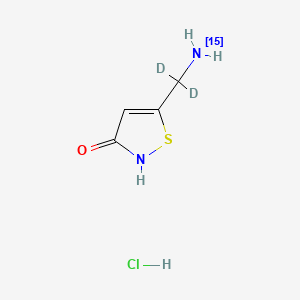

Medicinal Chemistry Research

In medicinal chemistry, such silyl ether compounds are often used as intermediates in the synthesis of pharmaceuticals. Their stability and reactivity make them suitable for constructing drug molecules with specific structural requirements .

Protective Group Chemistry

The tert-butyldimethylsilyl (TBDMS) group is widely used as a protective group for alcohols in organic synthesis. It protects hydroxyl groups from a variety of reactions and can be removed under mild acidic conditions .

Propriétés

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVMUAUNSVBVGZ-RKAHMFOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661844 |

Source

|

| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 | |

CAS RN |

1189732-27-1 |

Source

|

| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)